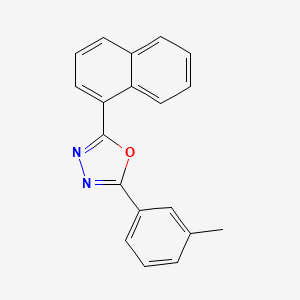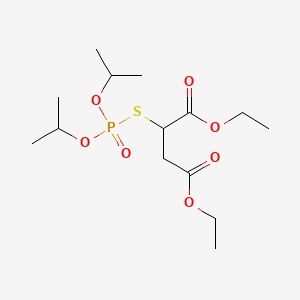
Di-iso-propyl malaoxon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-iso-propyl malaoxon is an organophosphate compound known for its role as a metabolite of malathion, a widely used insecticide. It is more toxic than its parent compound, malathion, and is known to inhibit cholinesterase, an enzyme essential for the proper functioning of the nervous system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Di-iso-propyl malaoxon can be synthesized through the oxidation of di-iso-propyl malathion. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale oxidation processes, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored to prevent the formation of unwanted by-products .
Análisis De Reacciones Químicas
Types of Reactions
Di-iso-propyl malaoxon undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion back to less oxidized forms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions include various phosphorothioate and phosphorodithioate derivatives .
Aplicaciones Científicas De Investigación
Di-iso-propyl malaoxon has several scientific research applications:
Chemistry: Used as a model compound to study organophosphate chemistry and reactivity.
Biology: Studied for its effects on cholinesterase inhibition and its impact on the nervous system.
Medicine: Investigated for its potential use in developing antidotes for organophosphate poisoning.
Industry: Used in the development of more effective and safer insecticides
Mecanismo De Acción
Di-iso-propyl malaoxon exerts its effects by inhibiting the enzyme cholinesterase. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of muscles, glands, and central nervous system neurons. The molecular targets include the active site of cholinesterase, where this compound forms a covalent bond, rendering the enzyme inactive .
Comparación Con Compuestos Similares
Similar Compounds
Malathion: The parent compound, less toxic.
Isomalathion: An isomer of malathion, also toxic.
Parathion: Another organophosphate insecticide, more toxic than malathion.
Uniqueness
Di-iso-propyl malaoxon is unique due to its higher toxicity compared to malathion and its ability to inhibit cholinesterase more effectively. This makes it a valuable compound for studying the toxicological effects of organophosphates and developing antidotes .
Propiedades
Número CAS |
25017-57-6 |
|---|---|
Fórmula molecular |
C14H27O7PS |
Peso molecular |
370.40 g/mol |
Nombre IUPAC |
diethyl 2-di(propan-2-yloxy)phosphorylsulfanylbutanedioate |
InChI |
InChI=1S/C14H27O7PS/c1-7-18-13(15)9-12(14(16)19-8-2)23-22(17,20-10(3)4)21-11(5)6/h10-12H,7-9H2,1-6H3 |
Clave InChI |
QHSPDKYNDVADIS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C(=O)OCC)SP(=O)(OC(C)C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


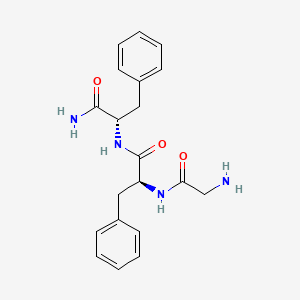
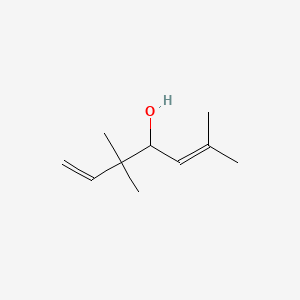
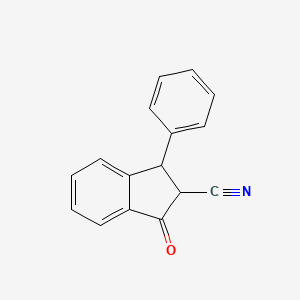
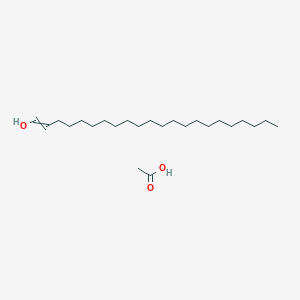
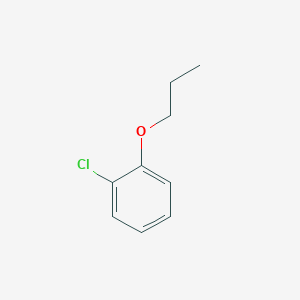

![2-oxa-21,22,23,24-tetrazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),4,6(24),7,9,11,13,15,17,19-decaene](/img/structure/B14685774.png)
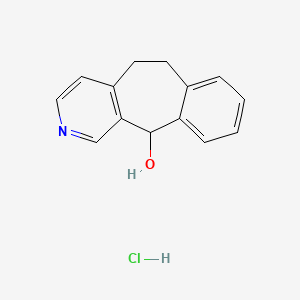


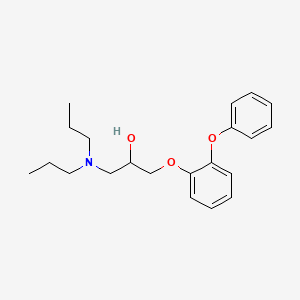

![Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14685807.png)
